5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a pyrrolidin-2-one moiety. It is known for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 3,4-dichlorophenylpiperazine with a suitable pyrrolidin-2-one derivative. One common method involves the use of potassium carbonate as a base in an acetone solvent, with the reaction mixture being refluxed at 56°C for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as dopamine receptors. It acts as a ligand that binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This modulation can have various physiological effects, including alterations in mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: This compound shares a similar piperazine and dichlorophenyl structure but differs in its oxadiazole moiety.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has a similar piperazine ring but is substituted with a phenylpyridinone group.
Uniqueness
5-(4-(3,4-Dichlorophenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its specific combination of a dichlorophenyl group and a pyrrolidin-2-one moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
91703-22-9 |
---|---|
Molecular Formula |
C14H17Cl2N3O |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
5-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17Cl2N3O/c15-11-2-1-10(9-12(11)16)18-5-7-19(8-6-18)13-3-4-14(20)17-13/h1-2,9,13H,3-8H2,(H,17,20) |
InChI Key |
DAWUPZVTSYCEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.